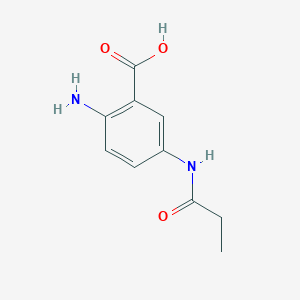
2-Amino-5-propionamidobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(propanylamino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids. This compound is characterized by the presence of an amino group at the second position and a propanylamino group at the fifth position on the benzoic acid ring. Aminobenzoic acids are known for their diverse applications in pharmaceuticals, dyes, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(propanylamino)benzoic acid can be achieved through various synthetic routes. One common method involves the nitration of benzoic acid to form 2-nitrobenzoic acid, followed by reduction to obtain 2-aminobenzoic acid. The amino group at the second position can then be protected, and the propanylamino group can be introduced at the fifth position through a substitution reaction. Finally, the protecting group is removed to yield the desired compound.
Industrial Production Methods
Industrial production of 2-Amino-5-(propanylamino)benzoic acid typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(propanylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino and propanylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of 2-amino-5-propionamidobenzoic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, a study demonstrated that certain modifications to the propionamide group enhanced the efficacy against resistant strains of bacteria .
1.2 Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it could reduce the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
1.3 Analgesic Properties
There is evidence supporting the analgesic effects of this compound. Animal models have shown that this compound can reduce pain responses, indicating its potential as a non-opioid pain relief option .
Material Science Applications
2.1 Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Research has explored its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the amino group enhances charge transport properties, which is critical for improving device efficiency .
2.2 Coatings and Polymers
Due to its chemical structure, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Studies have shown that adding this compound to polymer blends can improve their tensile strength and resistance to thermal degradation .
Biochemical Applications
3.1 Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain proteases, which could be beneficial in designing drugs for conditions like cancer or viral infections where protease activity is crucial for pathogen survival .
3.2 Drug Delivery Systems
Research is ongoing into using this compound in drug delivery systems, particularly for targeted therapy in cancer treatment. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery to tumor sites .
Case Studies
Mécanisme D'action
The mechanism of action of 2-Amino-5-(propanylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its amino and propanylamino groups play a crucial role in binding to target proteins and enzymes, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-bromobenzoic acid
- 2-Amino-5-fluorobenzoic acid
- 2-Amino-5-nitrobenzoic acid
Uniqueness
2-Amino-5-(propanylamino)benzoic acid is unique due to the presence of the propanylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other aminobenzoic acids and contributes to its specific applications in various fields.
Propriétés
Numéro CAS |
104986-14-3 |
|---|---|
Formule moléculaire |
C10H12N2O3 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2-amino-5-(propanoylamino)benzoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-2-9(13)12-6-3-4-8(11)7(5-6)10(14)15/h3-5H,2,11H2,1H3,(H,12,13)(H,14,15) |
Clé InChI |
BUIDWVFBLVCZOF-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)N)C(=O)O |
SMILES canonique |
CCC(=O)NC1=CC(=C(C=C1)N)C(=O)O |
Synonymes |
Benzoic acid, 2-amino-5-[(1-oxopropyl)amino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















